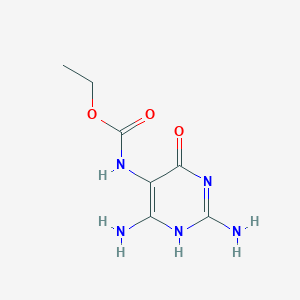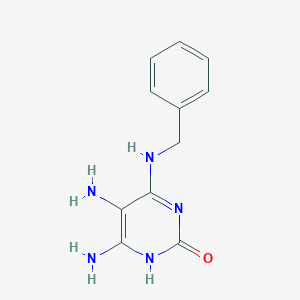
4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DABP and has a molecular formula of C14H15N5O.
Scientific Research Applications
Antifolate Activity and Antitumor Potential
Research has demonstrated the synthesis and evaluation of pyrimidine derivatives, focusing on their antifolate activity, which inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate pathway critical for DNA synthesis. For instance, classical and nonclassical 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized as potential DHFR inhibitors and antitumor agents, revealing their significant inhibitory potency against human DHFR and various tumor cells in culture (Gangjee et al., 2007).
Synthesis Techniques and Biological Evaluation
The synthesis methods employed for these compounds often involve multi-step chemical reactions, aiming to explore the structure-activity relationships. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcased a general approach applicable to the preparation of various substituted pyrimidines, indicating its potent lipid-soluble inhibition of mammalian DHFR and antitumor activity (Grivsky et al., 1980).
Mechanism of Action and Cytotoxicity
Investigations into the mechanism of action of these compounds reveal that polyglutamylation plays a crucial role, with studies indicating that certain analogues target DHFR within cells, leading to significant cytotoxicity against tumor cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Gangjee et al., 2000).
properties
IUPAC Name |
5,6-diamino-4-(benzylamino)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-8-9(13)15-11(17)16-10(8)14-6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQKLAGLQKARA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=O)NC(=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)-6-methoxy-4-pyrimidinyl]acetamide](/img/structure/B372070.png)



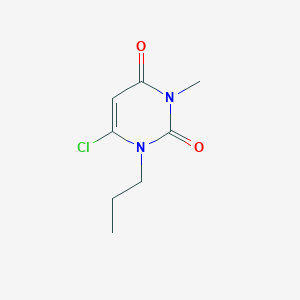
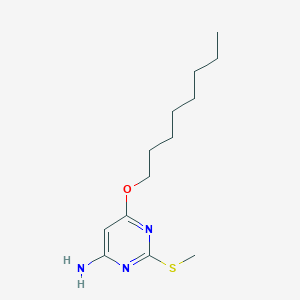
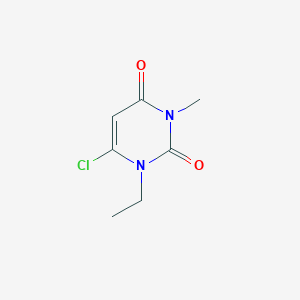




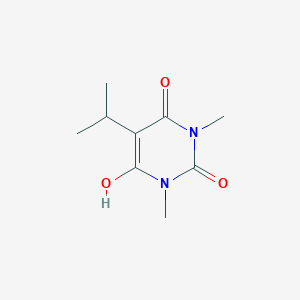
![N-[1-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]propanamide](/img/structure/B372098.png)
